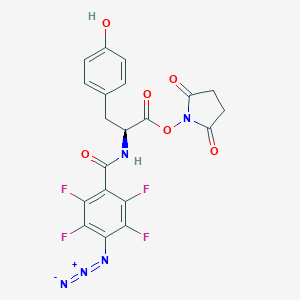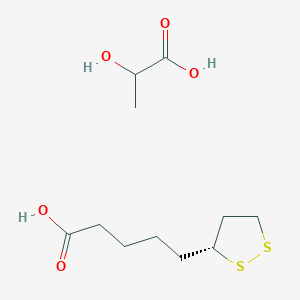
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid, also known as DTDP-HPA, is a polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of scientific research applications. One of the most promising applications is in the field of drug delivery. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to be an effective carrier for a variety of drugs, including anticancer agents and antibiotics. The polymer’s unique properties, such as its biocompatibility and biodegradability, make it an ideal candidate for drug delivery applications.
Mécanisme D'action
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s mechanism of action is not fully understood, but it is believed to be related to the polymer’s ability to interact with cell membranes. The polymer has been shown to disrupt the structure of cell membranes and increase cell permeability. This disruption can lead to increased drug uptake and improved drug efficacy.
Effets Biochimiques Et Physiologiques
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the polymer can inhibit the growth of cancer cells and bacteria. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has several advantages for lab experiments. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for in vivo studies. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, the polymer’s complex synthesis method and high cost may limit its use in some research applications.
Orientations Futures
There are several future directions for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id research. One potential area of research is in the development of novel drug delivery systems. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s unique properties make it an ideal candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the polymer’s mechanism of action and to identify potential new applications for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Méthodes De Synthèse
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id is synthesized through a multistep process that involves the reaction of (R)-1,2-dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid. The resulting polymer is then purified through a series of steps, including precipitation, filtration, and drying. This synthesis method has been optimized to produce high yields of pure (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Propriétés
Numéro CAS |
132461-39-3 |
|---|---|
Nom du produit |
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id |
Formule moléculaire |
C11H20O5S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
Clé InChI |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
SMILES isomérique |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
SMILES canonique |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Synonymes |
P-LAC-P-LI polylactic acid-polylipoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



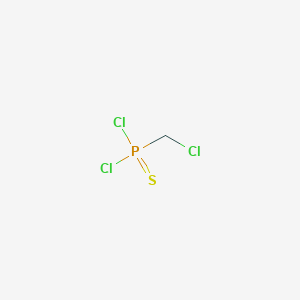
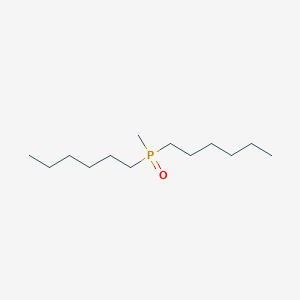
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
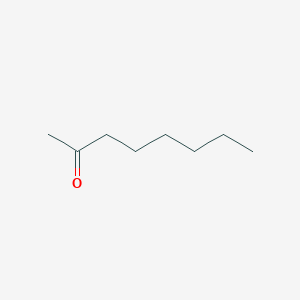

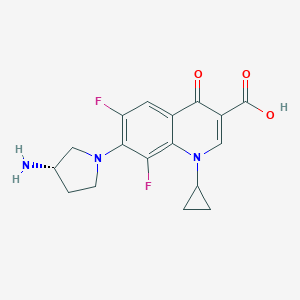
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
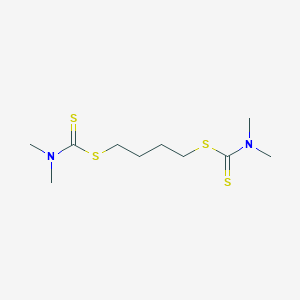
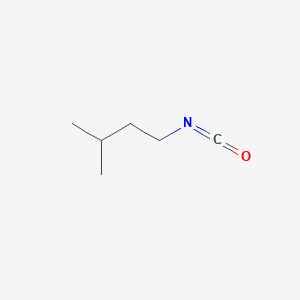
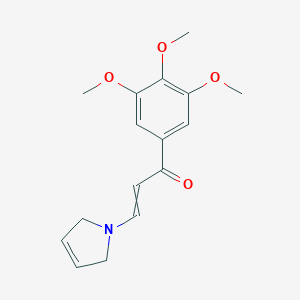
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
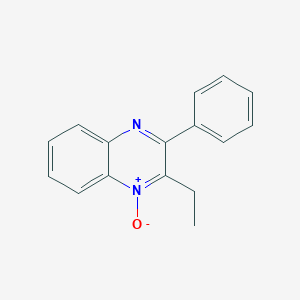
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
